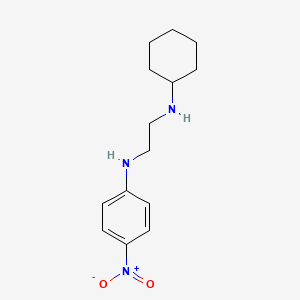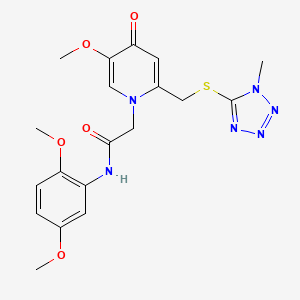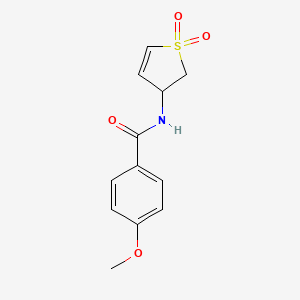
N1-Cyclohexyl-N2-(4-nitrophenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Cyclohexyl-N2-(4-nitrophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C14H21N3O2 and a molecular weight of 263.34 g/mol . This compound belongs to the class of arylamines and is characterized by the presence of a cyclohexyl group and a nitrophenyl group attached to an ethane-1,2-diamine backbone .
Preparation Methods
The synthesis of N1-Cyclohexyl-N2-(4-nitrophenyl)ethane-1,2-diamine typically involves the reaction of cyclohexylamine with 4-nitrobenzaldehyde, followed by reduction and subsequent amination . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon for the reduction step . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N1-Cyclohexyl-N2-(4-nitrophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Scientific Research Applications
N1-Cyclohexyl-N2-(4-nitrophenyl)ethane-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-Cyclohexyl-N2-(4-nitrophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N1-Cyclohexyl-N2-(4-nitrophenyl)ethane-1,2-diamine can be compared with similar compounds such as N1-Cyclohexyl-N2-(4-aminophenyl)ethane-1,2-diamine and N1-Cyclohexyl-N2-(4-methylphenyl)ethane-1,2-diamine . These compounds share a similar ethane-1,2-diamine backbone but differ in the substituents attached to the phenyl ring. The presence of different functional groups imparts unique chemical and biological properties to each compound .
Properties
IUPAC Name |
N-cyclohexyl-N'-(4-nitrophenyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c18-17(19)14-8-6-13(7-9-14)16-11-10-15-12-4-2-1-3-5-12/h6-9,12,15-16H,1-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXJONRIOYVDBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-methoxyphenyl)-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2754641.png)
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide](/img/structure/B2754643.png)
![4-Cyclobutyl-6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2754645.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide](/img/structure/B2754646.png)
![3-[(dipropylamino)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2754649.png)
![1-(1-propyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2754650.png)
![2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2754652.png)
![N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B2754653.png)
![N-[(1Z)-(methoxyimino)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B2754655.png)


![4-(dimethylamino)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2754660.png)

![3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2754662.png)
